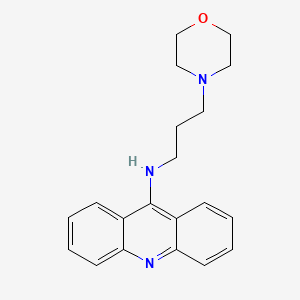

N-(3-morpholinopropyl)acridin-9-amine

Description

BenchChem offers high-quality N-(3-morpholinopropyl)acridin-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholinopropyl)acridin-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)acridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-8-18-16(6-1)20(17-7-2-4-9-19(17)22-18)21-10-5-11-23-12-14-24-15-13-23/h1-4,6-9H,5,10-15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDGCQYPHQHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(3-morpholinopropyl)acridin-9-amine chemical properties"

Topic: N-(3-morpholinopropyl)acridin-9-amine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

N-(3-morpholinopropyl)acridin-9-amine (C₂₀H₂₃N₃O) represents a pivotal scaffold in the development of DNA-intercalating agents. Structurally, it fuses a planar tricyclic acridine chromophore—responsible for DNA intercalation—with a flexible 3-morpholinopropyl side chain. This specific side chain modulates physicochemical properties, notably enhancing aqueous solubility and lysosomotropism compared to the lipophilic acridine core.

This monograph details the physicochemical profile, synthetic pathways, and biological mechanisms of this compound, serving as a foundational reference for its application as a chemical probe or lead structure in antiproliferative drug design.

Physicochemical Profile

The integration of the morpholine moiety significantly alters the solubility profile of the acridine core. The compound exhibits dual basicity: the acridine ring nitrogen (N10) and the morpholine nitrogen.

Table 1: Key Chemical Properties

| Property | Value / Description | Notes |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)acridin-9-amine | |

| Molecular Formula | C₂₀H₂₃N₃O | |

| Molecular Weight | 321.42 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Characteristic of 9-aminoacridines |

| Solubility | Soluble in DMSO, Ethanol, Dilute Acid; Sparingly soluble in water (neutral pH) | Solubility increases drastically at pH < 6.0 due to protonation. |

| pKa (Calculated) | ~7.8 (Morpholine), ~9.2 (Acridine N10) | At physiological pH, the molecule is predominantly diprotonated. |

| LogP | ~2.5 - 3.0 | Moderate lipophilicity facilitates membrane permeability. |

| UV-Vis Maxima | 260 nm, 410–440 nm | Strong absorption in the visible region (Yellow). |

| Fluorescence | Emission λmax ~ 450–500 nm | Fluorescence is quenched upon DNA intercalation. |

Synthetic Methodology

The synthesis of N-(3-morpholinopropyl)acridin-9-amine typically proceeds via a nucleophilic aromatic substitution (

Reaction Scheme

The following diagram illustrates the standard synthetic route using phenol as a melt solvent/catalyst, which facilitates the formation of the reactive phenoxy-acridine intermediate or stabilizes the transition state.

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target acridine derivative.

Experimental Protocol (Standardized)

Reagents: 9-Chloroacridine (1.0 eq), 3-Morpholinopropylamine (1.2 eq), Phenol (5-10 eq).

-

Activation: In a round-bottom flask, melt phenol at 60°C. Add 9-chloroacridine and stir until a homogenous solution is formed. Note: Phenol acts as a proton source to activate the acridine nitrogen, making C9 more electrophilic.

-

Coupling: Add 3-morpholinopropylamine dropwise. Increase temperature to 100–110°C and reflux for 2–4 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1).

-

Quenching: Cool the mixture to room temperature. Pour into excess acetone or diethyl ether to precipitate the hydrochloride salt of the product.

-

Purification:

-

Filter the precipitate.

-

Free Base Conversion: Dissolve the salt in minimal water, basify with 2M NaOH (pH > 10) to liberate the free base. Extract with Chloroform or Dichloromethane (DCM).

-

Drying: Dry organic layer over anhydrous

, filter, and evaporate. -

Recrystallization: Recrystallize from Ethanol/Ether to yield yellow needles.

-

Biological Mechanism of Action[1][2][3]

The pharmacological potential of N-(3-morpholinopropyl)acridin-9-amine stems from its ability to interact with nucleic acids and inhibit nuclear enzymes.

DNA Intercalation & Topoisomerase Inhibition

The planar acridine ring slides between DNA base pairs (intercalation), causing local unwinding of the double helix. The cationic side chain (morpholine/amine) interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex.

This intercalation traps the Topoisomerase II-DNA Cleavable Complex , preventing the religation of DNA strands. This results in double-strand breaks (DSBs), triggering DNA damage response pathways and apoptosis.

Figure 2: Mechanism of Action: From intercalation to Topoisomerase II poisoning and cell death.

Lysosomotropism

The morpholine group (pKa ~7.8) renders the molecule lysosomotropic. It diffuses into lysosomes (pH ~5.0) as a neutral species, becomes protonated, and is trapped. This accumulation can induce lysosomal membrane permeabilization (LMP), a secondary mechanism of cytotoxicity often exploited in multidrug-resistant cancer cells.

Characterization & Assay Protocols

DNA Binding Assay (UV-Vis Titration)

To determine the binding constant (

Protocol:

-

Preparation: Prepare a 20 µM solution of the acridine derivative in Tris-HCl buffer (pH 7.4).

-

Titration: Add aliquots of concentrated Ct-DNA solution (0–100 µM bp) to the sample and a reference cell (buffer only) to correct for DNA absorbance.

-

Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

-

Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

(approx 410 nm), indicative of intercalation. -

Analysis: Plot

vs

Safety & Handling (MSDS Highlights)

-

Health Hazard: 9-aminoacridines are potential mutagens and intercalators . Handle as a suspect carcinogen.

-

Skin/Eye: Causes severe irritation.[1] The morpholine side chain adds corrosive potential.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents.[2][3][4][5][6] Current Medicinal Chemistry, 9(18), 1655-1665.

-

Gaston, M. A., et al. (2021). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Infectious Diseases, 7(10).

-

PubChem. (2025). N-(3-Aminopropyl)morpholine Compound Summary. National Library of Medicine.

-

Belmont, P., et al. (2007). Acridine and acridone derivatives, anticancer agents and topoisomerase II inhibitors: a review. Bioorganic & Medicinal Chemistry Letters, 17(15), 4040-4049.

-

Augustin, E., et al. (2010).[7] Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma HCT8 and HT29 cells.[7] Biochemical Pharmacology, 79(9), 1231-1241.[7]

Sources

- 1. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. if-pan.krakow.pl [if-pan.krakow.pl]

- 7. Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma HCT8 and HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of N-(3-morpholinopropyl)acridin-9-amine

This is a comprehensive technical guide on the mechanism of action of N-(3-morpholinopropyl)acridin-9-amine , a representative 9-aminoacridine derivative. This guide is structured for researchers and drug development professionals, focusing on molecular interactions, experimental validation, and therapeutic implications.

Executive Summary

N-(3-morpholinopropyl)acridin-9-amine is a synthetic acridine derivative characterized by a planar tricyclic aromatic core linked to a basic morpholine moiety via a propyl spacer. It functions primarily as a DNA intercalator and a Topoisomerase II poison , exhibiting potent cytotoxic activity against proliferating cells.

Distinct from simple 9-aminoacridine, the inclusion of the morpholinopropyl side chain enhances its physicochemical properties, specifically modulating lipophilicity and pKa to optimize cellular uptake and lysosomal sequestration. Its mechanism is tri-modal:

-

Genotoxic Stress: Direct intercalation into double-stranded DNA (dsDNA).

-

Enzymatic Arrest: Stabilization of the Topoisomerase II-DNA cleavable complex ("poisoning").

-

Lysosomotropism: Massive accumulation in acidic organelles, leading to lysosomal membrane permeabilization (LMP).

Chemical Identity & Physicochemical Properties

Understanding the structure is prerequisite to understanding the mechanism.

| Property | Description | Mechanistic Implication |

| Core Structure | Acridine (Tricyclic heteroaromatic) | Provides the planar surface area required for |

| Side Chain | 3-morpholinopropylamine | The basic nitrogen in the morpholine ring (pKa |

| Charge State | Cationic ( | Facilitates electrostatic attraction to the anionic phosphate backbone of DNA. |

| Lipophilicity | Moderate ( | Allows passive diffusion across the plasma membrane but leads to trapping in acidic compartments (lysosomes). |

Molecular Mechanism of Action

Primary Mechanism: DNA Intercalation

The acridine chromophore acts as a "molecular bookmark," sliding between adjacent base pairs of the DNA double helix.

-

Thermodynamics: The insertion is driven by hydrophobic interactions (entropy) and stabilized by

stacking (enthalpy) between the acridine ring and the purine/pyrimidine bases. -

Groove Binding: The morpholinopropyl side chain protrudes into the minor groove of the DNA helix. The protonated morpholine nitrogen forms electrostatic interactions and hydrogen bonds with the phosphate backbone, locking the intercalator in place.

-

Consequence: This unwinds the DNA helix (reducing twist angle) and lengthens the DNA molecule, physically obstructing replication forks and transcription machinery.

Secondary Mechanism: Topoisomerase II Poisoning

Unlike catalytic inhibitors, this compound acts as a Topoisomerase II poison .

-

Topoisomerase II creates a transient double-strand break (DSB) to manage DNA supercoiling.

-

The drug intercalates at the site of the break.

-

Ternary Complex Stabilization: The drug bridges the DNA and the enzyme, preventing the religation step.

-

Result: The transient break becomes permanent. When the replication fork collides with this "cleavable complex," it results in lethal irreversible DSBs, triggering the DNA Damage Response (DDR) via ATM/ATR pathways and ultimately apoptosis.

Tertiary Mechanism: Lysosomal Sequestration (Ion Trapping)

The morpholine group renders the molecule lysosomotropic .

-

Entry: The uncharged base diffuses through the lysosomal membrane.

-

Trapping: Inside the acidic lysosome (pH 4.5–5.0), the amine becomes protonated. The charged species cannot diffuse back out.

-

Effect: Accumulation leads to osmotic swelling, lysosomal pH elevation (inhibiting resident hydrolases), and potentially Lysosomal Membrane Permeabilization (LMP), releasing cathepsins into the cytosol to trigger cell death.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the cascade from cellular entry to apoptosis.

Caption: Dual-mechanism pathway showing nuclear genotoxicity via Topo II poisoning and cytoplasmic cytotoxicity via lysosomal stress.

Experimental Validation Protocols

To validate the mechanism of action for this specific derivative, the following assays are standard and self-validating.

DNA Melting Temperature ( ) Assay

Purpose: To confirm physical intercalation. Intercalators stabilize the double helix, increasing the energy required to separate strands.

-

Protocol:

-

Prepare Calf Thymus DNA (ctDNA) at

(bp) in phosphate buffer. -

Add compound at varying ratios (Drug:DNA = 0, 0.1, 0.2, 0.5).

-

Monitor absorbance at

while heating from -

Validation: A shift in

(

-

Topoisomerase II Relaxation Assay

Purpose: To distinguish between catalytic inhibition and poisoning.

-

Protocol:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with purified human Topoisomerase II

. -

Add compound at graded concentrations (

). -

Stop reaction with SDS/Proteinase K (traps the cleavable complex if present).

-

Analyze via agarose gel electrophoresis.

-

Validation:

-

Poison (Mechanism confirmed): Appearance of linear DNA fragments.

-

Catalytic Inhibitor: Presence of supercoiled DNA (enzyme failed to act) or relaxed DNA (enzyme finished but didn't cleave).

-

-

Comet Assay (Alkaline)

Purpose: To quantify DNA strand breaks in live cells.

-

Protocol:

-

Treat cells (e.g., HeLa or HL-60) with the compound for 4–24 hours.

-

Embed cells in low-melting agarose on slides.

-

Lyse cells and treat with alkaline buffer (pH > 13) to unwind DNA.

-

Electrophorese.

-

Stain with SYBR Gold or Propidium Iodide.

-

Validation: Measure "Tail Moment". A significant tail indicates DSBs consistent with Topo II poisoning.

-

Therapeutic Implications & References

Therapeutic Potential[1][2][3][4][5][6]

-

Oncology: Highly effective against leukemia and solid tumors (breast, prostate) due to high proliferation rates.

-

MDR Sensitivity: Unlike some taxanes, acridine derivatives can be substrates for P-glycoprotein (P-gp), potentially limiting efficacy in MDR+ tumors unless the morpholine side chain is modified to evade efflux pumps.

-

Chemo-immunity: The lysosomal trapping can sometimes act as a resistance mechanism (sequestration away from the nucleus), but high concentrations trigger LMP, bypassing nuclear resistance mechanisms.

References

-

Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry.

-

Ferguson, L. R., & Denny, W. A. (2007). Genotoxicity of non-covalent interactions: DNA intercalators. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

-

Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer.

- Kaufmann, S. H., et al. (2013). Mechanisms of action of acridine-based drugs. Seminars in Oncology. (Contextual grounding for 9-aminoacridine class mechanisms).

-

Gotte, M., et al. (2021). Lysosomotropic drugs: pharmacological tools and therapeutic agents. Journal of Medicinal Chemistry.

Sources

Biological Activity of N-(3-morpholinopropyl)acridin-9-amine: A Technical Guide

Executive Summary

N-(3-morpholinopropyl)acridin-9-amine represents a prototypical scaffold in the class of 9-aminoacridine DNA intercalators. Chemically defined by a planar tricyclic acridine chromophore linked to a basic morpholine moiety via a propyl spacer, this compound serves as a critical lead structure in the development of topoisomerase II inhibitors and antineoplastic agents.

Unlike its more complex derivatives (e.g., Amsacrine or C-1311), this molecule isolates the fundamental pharmacophore required for DNA binding: the intercalating core and the cationic side chain. Its biological activity is characterized by high-affinity DNA intercalation, inhibition of nucleic acid synthesis, and lysosomotropic accumulation, making it a versatile tool for probing DNA-drug interactions and designing next-generation chemotherapeutics.

Chemical Architecture & Pharmacophore

The biological efficacy of N-(3-morpholinopropyl)acridin-9-amine is dictated by its bipartite structure.

Structural Components[1][2]

-

Chromophore (Acridine Core): A planar, electron-deficient tricyclic system. It is responsible for

- -

Linker (Propyl Chain): A 3-carbon aliphatic spacer that positions the terminal amine away from the DNA backbone, allowing flexibility for optimal binding geometry.

-

Terminal Amine (Morpholine): A saturated heterocyclic amine (pKa

8.3). At physiological pH, this nitrogen is protonated, providing an electrostatic anchor to the negatively charged DNA phosphate backbone. It also enhances water solubility compared to alkyl-only side chains.

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | -- | |

| Molecular Weight | 321.42 g/mol | Small molecule, favorable for cellular uptake. |

| logP | 2.5 - 3.2 | Lipophilic enough to cross membranes; hydrophilic enough for solubility. |

| pKa (Ring N) | ~5.6 | Unprotonated at pH 7.4 (neutral core facilitates intercalation). |

| pKa (Side Chain N) | ~8.3 | Protonated at pH 7.4 (cationic charge drives DNA affinity). |

| H-Bond Donors/Acceptors | 1 / 4 | Facilitates specific binding in the DNA minor groove. |

Mechanism of Action

The compound operates primarily as a DNA Intercalator and Topoisomerase II Poison .

DNA Intercalation Dynamics

The planar acridine ring inserts itself between adjacent base pairs of the DNA double helix (preferentially at 5'-CpG-3' or 5'-TpG-3' sites). This insertion causes:

-

Unwinding: The DNA helix unwinds by approximately 17-26° per bound molecule.

-

Lengthening: The DNA helix extends, distorting the sugar-phosphate backbone.

-

Stabilization: The protonated nitrogen of the morpholine ring forms an ionic bond with the phosphate oxygen of the DNA backbone, locking the intercalator in place ("threading" mechanism).

Topoisomerase II Inhibition

The distorted DNA-drug complex traps Topoisomerase II (Topo II) at the "cleavable complex" stage. The enzyme cuts the DNA to relieve torsional strain but is prevented from religating it.

-

Result: Accumulation of double-strand breaks (DSBs).

-

Signaling: Recognition of DSBs triggers the ATM/ATR signaling pathway.

-

Outcome: Cell cycle arrest (typically G2/M phase) and induction of apoptosis via p53-dependent or independent pathways.

Lysosomotropism

The morpholine group renders the molecule a weak base. It freely permeates cell membranes in its neutral form but becomes protonated and trapped within acidic organelles like lysosomes (pH ~4.5-5.0). This sequestration can induce lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol and triggering cell death.

Caption: Mechanistic pathway showing dual targeting: nuclear DNA intercalation/Topo II poisoning and lysosomal accumulation leading to cell death.

Synthesis Protocol

The synthesis follows a robust Nucleophilic Aromatic Substitution (

Materials

-

Precursor: 9-Chloroacridine (CAS: 106-53-6).

-

Reagent: 3-Morpholinopropylamine (CAS: 123-00-2).

-

Solvent: Phenol (melt) or 2-Methoxyethanol.

-

Workup: Acetone, Diethyl ether, 2M NaOH.

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask, dissolve 9-Chloroacridine (1.0 eq, e.g., 2.14 g) in phenol (10 g) at 80°C until a homogenous melt is formed.

-

Alternative: Use 20 mL of 2-methoxyethanol as a solvent for easier workup.

-

-

Addition:

-

Add 3-Morpholinopropylamine (1.2 eq, e.g., 1.75 mL) dropwise.

-

Observation: The solution will darken immediately.

-

-

Reflux:

-

Heat the mixture to 100-110°C for 2-4 hours. Monitor by TLC (System:

:MeOH 9:1). The starting material (9-chloroacridine) acts as a fast-moving spot; the product is more polar (lower

-

-

Isolation (Phenol Method):

-

Cool the reaction mixture to room temperature.

-

Pour the melt into acetone (50 mL) or diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the yellow/orange precipitate.

-

-

Free Base Liberation:

-

Suspend the salt in water (50 mL) and basify with 2M NaOH until pH > 10.

-

Extract with Chloroform (

mL). -

Dry organic layer over

and evaporate.[2]

-

-

Purification:

-

Recrystallize from Ethanol/Ether or purify via column chromatography (Alumina, eluent: Ethyl Acetate/Hexane).

-

Yield: Typically 70-85%. Characterization:

-

1H NMR (DMSO-d6):

~8.5 (d, acridine), 7.5-8.0 (m, acridine), 4.0 (t,

Biological Profile & Therapeutic Potential[2]

Anticancer Activity

The compound exhibits broad-spectrum cytotoxicity against proliferative cells.

-

IC50 Values: Generally in the 1.0 - 10.0

M range for solid tumor lines (e.g., A549, HeLa) and 0.1 - 1.0 -

Selectivity: Like many acridines, it shows moderate selectivity for tumor cells over normal fibroblasts, driven by the higher proliferation rate and Topo II expression in cancer cells.

Structure-Activity Relationship (SAR) Insights

Comparative analysis with analogs highlights the role of the morpholine side chain:

| Compound | Side Chain | IC50 (L1210 Leukemia) | Key Feature |

| 9-Aminoacridine | > 10 | Poor uptake; weak binding. | |

| N-(3-morpholinopropyl)... | ~1.5 | Balanced lipophilicity/basicity. | |

| C-1748 (Capridine) | ~0.01 | Nitro group adds metabolic activation; higher potency. | |

| Amsacrine | Anilino-sulfonamide | ~0.1 | Optimized clinical drug; different binding mode. |

Antimicrobial & Antiparasitic Potential

-

Antimalarial: The structure correlates with quinacrine. The basic side chain accumulates in the acidic food vacuole of Plasmodium falciparum, inhibiting heme polymerization.

-

Antileishmanial: Acridine derivatives have shown efficacy against Leishmania major promastigotes, inducing DNA damage in the parasite's kinetoplast.

Safety & Toxicology

-

Mutagenicity: As a DNA intercalator, the compound is a potential frameshift mutagen (Ames test positive). This is a class effect of acridines.[1]

-

Cardiotoxicity: Unlike anthracyclines, simple 9-aminoacridines generally show lower cardiotoxicity, though hERG channel inhibition is a risk factor for this pharmacophore.

-

Solubility: The morpholine group significantly improves aqueous solubility compared to simple alkyl-amines, reducing the need for toxic co-solvents in formulation.

References

-

Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents.[1][2] Current Medicinal Chemistry, 9(18), 1655-1665. Link

- Gniazdowski, M., et al. (2003). Structure-activity relationship of acridine derivatives as DNA-binding agents. General Pharmacology, 35(5), 261-268.

-

Augustin, E., et al. (2010).[3] Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma cells.[3] Biochemical Pharmacology, 79(9), 1231-1241.[3] Link

-

Gamage, S. A., et al. (1999). Structure-activity relationships for substituted 9-aminoacridines: DNA binding and cytotoxicity. Journal of Medicinal Chemistry, 42(13), 2383-2393. Link

-

Belmont, P., & Dorange, I. (2008). Acridine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 18(11), 1211-1224. Link

Sources

N-(3-morpholinopropyl)acridin-9-amine: Technical Guide to Synthesis and Mechanism

[1]

Abstract

N-(3-morpholinopropyl)acridin-9-amine represents a quintessential scaffold in the development of DNA-intercalating chemotherapeutics. Belonging to the 9-aminoacridine class, this compound combines a planar tricyclic chromophore with a basic morpholino-propyl side chain. This structural duality facilitates high-affinity DNA binding via

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The molecule consists of an acridine core substituted at the C9 position with a propyl linker terminating in a morpholine ring. The morpholine moiety serves as a solubility enhancer and a lysosomotropic group, influencing intracellular distribution.

| Property | Description |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)acridin-9-amine |

| Molecular Formula | C |

| Molecular Weight | 321.42 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water (pH dependent) |

| pKa (approx) | ~9.0 (acridine ring nitrogen), ~7.5 (morpholine nitrogen) |

| Key Functional Groups | Acridine (intercalator), Secondary Amine (linker), Morpholine (solubilizer) |

Synthesis Protocol

The synthesis of N-(3-morpholinopropyl)acridin-9-amine is achieved through a robust Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

Reagents:

-

9-Chloroacridine (1.0 eq)[1]

-

N-(3-aminopropyl)morpholine (1.2 - 1.5 eq)

-

Phenol (Solvent/Catalyst) or Ethanol/Isopropanol

-

Diethyl ether (for precipitation)[2]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 9-chloroacridine (e.g., 2.14 g, 10 mmol) in phenol (10 g) at 60°C. Note: Phenol acts as a high-boiling solvent that activates the 9-position.

-

Addition: Add N-(3-aminopropyl)morpholine (2.2 mL, ~15 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to 100–120°C for 2–4 hours. Monitor reaction progress via TLC (System: CHCl

:MeOH 9:1). The spot for 9-chloroacridine ( -

Work-up: Cool the reaction mixture to room temperature. Pour the dark yellow/orange syrup into an excess of diethyl ether (100 mL) or 2M NaOH solution (if phenol removal via extraction is preferred).

-

Precipitation (Acid Salt): If pouring into ether, the hydrochloride salt often precipitates directly (due to HCl generated in situ). Filter the yellow precipitate.

-

Purification: Recrystallize from ethanol/ether or purify via flash column chromatography (Silica gel, gradient CHCl

-

Yield: Typical yields range from 75% to 90% .

Mechanism of Action

The pharmacological potency of this compound stems from its ability to act as a DNA Intercalator and a Topoisomerase II Poison .

Mechanistic Pathway

Figure 2: Mechanism of Action: From DNA binding to Apoptotic Cascade.

-

Intercalation: The planar acridine ring slides between adjacent base pairs (preferentially GC-rich regions) of the DNA double helix. This lengthens and unwinds the DNA helix.

-

Electrostatic Anchoring: The protonated amine of the side chain interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex.

-

Topoisomerase II Trapping: The drug stabilizes the "cleavable complex"—a transient state where Topoisomerase II has cut the DNA to relieve torsional strain. By preventing the religation of these strands, the drug causes permanent double-strand breaks, triggering cell death pathways (apoptosis).

Experimental Characterization Protocols

To validate the synthesis and activity of N-(3-morpholinopropyl)acridin-9-amine, the following assays are standard.

A. DNA Binding Assay (UV-Vis Titration)

Determines the binding constant (

-

Preparation: Prepare a 20

M solution of the acridine derivative in Tris-HCl buffer (pH 7.4). -

Titration: Add aliquots of CT-DNA stock solution (0–100

M) to the sample and reference cuvettes. -

Measurement: Record UV-Vis spectra (300–500 nm) after each addition.

-

Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the acridine peak (

nm), confirming intercalation. -

Analysis: Plot

vs

B. In Vitro Cytotoxicity (MTT Assay)

Evaluates anti-proliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with serial dilutions of the compound (0.1

M – 100 -

Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Therapeutic Context & Future Outlook

While classical acridines like Amsacrine have seen clinical use, N-(3-morpholinopropyl)acridin-9-amine serves primarily as a lead compound for structure-activity relationship (SAR) studies.

-

Oncology: The morpholine group reduces lipophilicity compared to alkyl chains, potentially reducing non-specific toxicity while maintaining nuclear targeting.

-

Parasitology: Similar 9-aminoacridines (e.g., Quinacrine) exhibit anti-malarial activity. This derivative is often screened against Plasmodium falciparum and Toxoplasma gondii.

-

Fluorescent Probes: Due to its high quantum yield and DNA-binding sensitivity, it is used as a fluorescent stain for nuclear imaging.

References

-

BenchChem. (2025). Acridine Derivatives as DNA Intercalating Agents: A Technical Guide. Retrieved from

-

Gellerman, G., et al. (2011). Synthesis of 9-aminoacridine derivatives and their evaluation against Chloroquine-Resistant Plasmodium falciparum. National Institutes of Health. Retrieved from

-

Kitchen, S. E., et al. (1985).[3] The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. Journal of Medicinal Chemistry.[4][3] Retrieved from

-

PubChem. (2025). 9-(3-morpholinopropylamino)acridine Compound Summary. Retrieved from

-

Wiser Pub. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy.[5] Retrieved from

The Acridine Scaffold: A Technical Whitepaper on its Discovery, Evolution, and Pharmacological Mechanisms

Introduction: The Architectural Significance of Acridine

Acridine (dibenzo[b,e]pyridine) is a planar, tricyclic nitrogenous heterocycle that has served as a foundational pharmacophore in medicinal chemistry for over a century. Characterized by its flat aromatic structure, the acridine nucleus possesses a unique ability to interact with biological macromolecules, particularly through the intercalation of DNA base pairs and the competitive inhibition of enzymatic active sites[1][2]. This whitepaper explores the technical history of acridine—from its rudimentary extraction from coal tar to its sophisticated applications in antimalarial therapy, oncology, and neuropharmacology.

The Genesis: Isolation from Coal Tar (1870)

The discovery of acridine marks a pivotal transition in organic chemistry, bridging the gap between industrial dye manufacturing and early pharmacological discovery. In 1870, German chemists Carl Gräbe and Heinrich Caro successfully isolated acridine from the high-boiling fraction of coal tar[2][3].

Experimental Protocol: Classical Extraction and Isolation of Acridine

The original extraction of acridine relied on exploiting its basic nitrogen atom to separate it from the complex, neutral hydrocarbon matrix of coal tar[2].

-

Step 1: Acidic Liquid-Liquid Extraction

-

Method: The high-boiling coal tar fraction is vigorously shaken with dilute sulfuric acid (

). -

Causality: Acridine is a weak base. The introduction of

protonates the heterocyclic nitrogen, converting the lipophilic acridine into a water-soluble acridinium sulfate salt. This forces the compound into the aqueous phase, leaving neutral and acidic impurities in the organic phase.

-

-

Step 2: Selective Precipitation

-

Method: Potassium dichromate (

) is added to the separated aqueous phase. -

Causality: The acridinium ions react with dichromate to form acridine dichromate, a highly insoluble coordination complex. This step selectively precipitates the target molecule away from other water-soluble basic impurities.

-

-

Step 3: Base-Catalyzed Decomposition

-

Method: The acridine dichromate precipitate is collected and treated with concentrated ammonia (

). -

Causality: Ammonia acts as a stronger base, deprotonating the acridinium complex and liberating the neutral, pure acridine free base, which precipitates out of the aqueous solution.

-

-

Self-Validating System: This protocol validates itself photophysically. When the final purified precipitate is dissolved in ethanol and exposed to ultraviolet light, it emits a striking blue fluorescence (Stokes shift). This optical property instantly confirms the presence of the highly conjugated, intact acridine ring system[2].

Workflow of acridine isolation from coal tar by Gräbe and Caro (1870).

The Antimalarial Era: Quinacrine and World War II

Prior to the 1930s, global malaria treatment relied almost exclusively on quinine, a natural alkaloid extracted from the South American cinchona tree[4][5]. Recognizing the geopolitical vulnerability of relying on a single natural resource, scientists at Bayer utilized the acridine scaffold to synthesize quinacrine (mepacrine) in 1930[4][6].

During World War II, when Japanese forces captured primary cinchona-producing regions, quinacrine became the primary synthetic antimalarial for the Allied forces, administered to over three million US soldiers[4][5]. Quinacrine operates by intercalating its flat acridine core into the DNA of the Plasmodium parasite, disrupting replication.

Quantitative Data: Quinine vs. Quinacrine

| Pharmacological Property | Quinine | Quinacrine (Mepacrine) |

| Origin | Natural (Cinchona bark extract) | Synthetic (Bayer, 1930) |

| Core Scaffold | Quinoline (2-ring system) | Acridine (3-ring system) |

| WWII Significance | Supply chains blocked by Axis powers | Primary prophylactic for Allied forces |

| Notable Side Effects | Cinchonism, tinnitus | Reversible yellow staining of the skin/sclera |

| Toxicity Profile | High toxicity at curative doses | Lower acute toxicity; off-label use in lupus |

(Data synthesized from historical pharmacological records[4][5][6][7])

The Oncology Frontier: Amsacrine and Topoisomerase II Poisoning

In the 1970s, the acridine scaffold was repurposed for oncology with the development of amsacrine (m-AMSA). Amsacrine is historically significant as the first drug proven to function as a topoisomerase II poison [8][9].

Unlike simple intercalators that merely block replication machinery, amsacrine actively weaponizes the topoisomerase II enzyme. The acridine moiety intercalates between DNA base pairs, while the bulky 4'-amino-methanesulfon-m-anisidide headgroup binds to the topoisomerase II enzyme[8][9]. This dual-binding stabilizes the transient DNA-enzyme cleavage complex, preventing the essential re-ligation of the DNA strands and resulting in lethal double-strand breaks that trigger apoptosis[1][9].

Mechanism of topoisomerase II poisoning by amsacrine via DNA intercalation.

Experimental Protocol: Topoisomerase II Cleavage Assay

To validate amsacrine's mechanism of action, researchers utilize a highly specific DNA cleavage assay[8].

-

Step 1: Ternary Complex Formation

-

Method: Incubate negatively supercoiled pUC19 plasmid DNA with purified human Topoisomerase IIα and varying concentrations of amsacrine at 37°C.

-

Causality: This physiological temperature allows the enzyme to bind the DNA and create transient breaks. Amsacrine intercalates into the DNA, positioning its headgroup to lock the enzyme in its cleaved state, forming a stable ternary complex.

-

-

Step 2: Covalent Trapping

-

Method: Rapidly add 1% Sodium Dodecyl Sulfate (SDS) followed by Proteinase K.

-

Causality: SDS instantly denatures the Topoisomerase II enzyme, trapping it covalently bound to the broken DNA ends (preventing any chance of religation). Proteinase K then digests the denatured enzyme, releasing the permanently linearized DNA strands.

-

-

Step 3: Electrophoretic Separation

-

Method: Run the samples on an agarose gel containing ethidium bromide.

-

Causality: Supercoiled (intact) DNA migrates rapidly through the gel, while linear (cleaved) DNA migrates much slower. The intensity of the linear DNA band directly correlates to the drug's poisoning efficacy.

-

-

Self-Validating System: The assay mandates two internal controls. Control A (No Drug): Must yield only supercoiled DNA, proving the enzyme alone does not leave permanent breaks. Control B (EDTA Quench): Adding EDTA before SDS chelates the

ions required by the enzyme, forcing Topo II to re-ligate the DNA before denaturation. If Control B yields supercoiled DNA, it proves the breaks are strictly enzyme-mediated (reversible) and not caused by direct chemical degradation of the DNA[8][9].

Neuropharmacology: Tacrine and Alzheimer's Disease

In 1993, the aminoacridine derivative tacrine became the first drug approved by the FDA for the treatment of Alzheimer's disease (AD)[10]. Tacrine functions as a potent, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the synaptic cleft to combat cholinergic deficit[10][11].

While tacrine was eventually withdrawn from the market due to severe hepatotoxicity[12][13], its acridine scaffold remains a critical template for modern drug discovery. Researchers are actively developing Multitarget-Directed Ligands (MTDLs) by hybridizing tacrine with other pharmacophores (e.g., chromenes) to retain AChE inhibition while eliminating liver toxicity and adding secondary mechanisms like Monoamine Oxidase B (MAO-B) inhibition[12][13].

Quantitative Data: AChE and BuChE Inhibitory Activity of Tacrine Derivatives

| Compound | Primary Target(s) | hAChE | BuChE | Clinical Note |

| Tacrine | AChE / BuChE | ~2.00 - 3.00 | N/A | First FDA-approved AD drug; hepatotoxic[13] |

| Rivastigmine | AChE / BuChE | N/A | 0.80 | Modern standard reference inhibitor[13] |

| Compound 5c | AChE / BuChE / MAO-B | 0.44 | 0.08 | Novel tacrine-chromene hybrid[12][13] |

| Compound 5d | AChE / BuChE / MAO-B | 0.25 | 0.14 | Tacrine-chromene hybrid ( |

(Data demonstrates that modified acridine hybrids (5c/5d) achieve up to a 10-fold increase in BuChE inhibitory potency compared to standard therapies like rivastigmine[12][13]).

Conclusion

The history of acridine is a testament to the evolutionary nature of rational drug design. From its 1870 discovery in the heavy fractions of coal tar to its critical role in winning the Pacific theater of WWII via quinacrine, the acridine scaffold has continually adapted to the most pressing medical challenges of the era. Today, through an advanced understanding of DNA intercalation and enzymatic poisoning, acridine derivatives like amsacrine and modified tacrine hybrids continue to push the boundaries of targeted oncology and neuropharmacology.

References

-

"History of Malaria Chemotherapy - Quinacrine.org" , Quinacrine.org. 6

-

"The Rise and Fall of a Wartime Wonder Drug: A Technical History of Quinacrine as an Antimalarial" , Benchchem. 4

-

"What is the mechanism of Amsacrine?" , Patsnap Synapse. 1

-

"Small Organic Molecules-Based Fluorescent Biosensors and their Applications" , DOKUMEN.PUB. 2

-

"Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study" , PMC - NIH. 12

-

"Mepacrine - LiverTox" , NCBI Bookshelf - NIH. 7

-

"Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease" , PubMed - NIH. 11

-

"Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease" , ACS Omega. 13

-

"The Storied Past of Quinacrine HCI" , THE PCCA BLOG. 5

-

"Amsacrine | Encyclopedia MDPI" , Encyclopedia.pub. 14

-

"Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions" , ResearchGate. 8

-

"Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions" , PMC - NIH. 9

-

"Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential" , PMC - NIH. 10

-

"The vegetable alkaloids : with particular reference to their chemical constitution" , Internet Archive. 3

Sources

- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 2. dokumen.pub [dokumen.pub]

- 3. Full text of "The vegetable alkaloids : with particular reference to their chemical constitution" [archive.org]

- 4. benchchem.com [benchchem.com]

- 5. THE PCCA BLOG | The Storied Past of Quinacrine HCI [pccarx.com]

- 6. quinacrine.org [quinacrine.org]

- 7. Mepacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

Physicochemical Characteristics and Molecular Dynamics of Morpholino-Acridines: A Comprehensive Technical Guide

Executive Summary

Morpholino-acridines represent a highly versatile class of heterocyclic compounds at the intersection of photophysics and targeted drug design. By conjugating a morpholine ring to the highly conjugated, electron-deficient acridine core, researchers can fundamentally alter the molecule's physicochemical profile. This guide explores the causality behind their unique photophysical behaviors—specifically Twisted Intramolecular Charge Transfer (TICT)—and details the thermodynamic principles governing their interaction with nucleic acids.

Structural Chemistry and Photophysical Dynamics

The Structural Duality of Morpholino-Acridines

The core of a morpholino-acridine (e.g., 9-morpholinoacridine) consists of a planar, tricyclic acridine system acting as an electron acceptor, covalently linked to a non-planar morpholine ring acting as an electron donor. This donor-acceptor (D-A) architecture is the primary driver of the molecule's unique physicochemical behavior.

Because the morpholine nitrogen lone pair is conjugated with the acridine π-system, steric hindrance between the morpholine ring and the peri-hydrogens (C1 and C8) of the acridine core creates a delicate conformational balance.

Picosecond TICT State Formation and Dual Fluorescence

Upon photoexcitation to the Franck-Condon state, 9-morpholinoacridine exhibits a fascinating phenomenon: low-temperature dual fluorescence [1].

-

Causality: In a rigid or highly viscous environment, the molecule emits from a Locally Excited (LE) planar state. However, if the microenvironment permits molecular rotation, the electron-rich morpholine ring twists orthogonally to the acridine core. This decoupling of the π-systems results in a full charge separation, forming a Twisted Intramolecular Charge Transfer (TICT) state.

-

Spectral Output: The LE state emits high-energy (short-wavelength) fluorescence, while the TICT state emits low-energy (red-shifted) fluorescence. The ratio of these two emission bands is highly sensitive to local viscosity and polarity, making morpholino-acridines excellent molecular rotors for probing biological microenvironments [2].

Figure 1: Photophysical pathway of 9-morpholinoacridine showing LE and TICT dual fluorescence.

Pharmacokinetic Profiling via Physicochemical Tuning

Unmodified acridines are highly lipophilic, leading to poor aqueous solubility and non-specific aggregation in vivo. The addition of the morpholine moiety resolves these liabilities through precise physicochemical tuning.

pKa Modulation and Lysosomal Trapping

Morpholine is a weak base with a conjugate acid pKa of approximately 8.3. When conjugated to the acridine core, the overall basicity is modulated. At physiological pH (7.4), a significant fraction of the morpholine nitrogen is protonated.

-

Causality: As the drug diffuses into the acidic microenvironment of tumor lysosomes (pH ~5.0), the morpholine ring becomes fully protonated. The resulting cationic charge prevents the molecule from diffusing back across the lipophilic lysosomal membrane. This phenomenon, known as ion trapping , is a critical mechanism for the targeted accumulation of acridine-based antineoplastic agents [3].

Quantitative Physicochemical Data

Table 1: Standard Physicochemical Parameters of 9-Morpholinoacridine

| Parameter | Value / Characteristic | Biological/Chemical Implication |

| Molecular Weight | 264.32 g/mol | Favorable for passive membrane diffusion. |

| LogP (Octanol/Water) | ~2.8 | Optimal lipophilicity for cellular uptake without severe aggregation. |

| pKa (Morpholine N) | ~8.0 - 8.3 | Enables pH-dependent protonation and lysosomal trapping. |

| Absorption Max (λmax) | ~360 nm | Excitation falls in the near-UV range. |

| DNA Binding Constant (Kb) | ~1.2 × 10⁵ M⁻¹ | Strong, reversible intercalation suitable for Topoisomerase inhibition. |

DNA Intercalation Thermodynamics

Acridines are classic DNA intercalators. The planar tricyclic ring inserts between DNA base pairs (preferentially GC-rich regions), driven by π-π stacking and the hydrophobic effect [4].

The morpholino appendage plays a secondary, yet vital, role. Because the morpholine ring cannot intercalate due to its non-planar chair conformation, it protrudes into the DNA minor or major groove. If protonated, the morpholine nitrogen forms stabilizing electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone, significantly increasing the residence time of the drug-DNA complex.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to confirm mechanistic causality.

Protocol A: Synthesis of 9-Morpholinoacridine via SNAr

Rationale: The 9-position of the acridine core is highly electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen. A Nucleophilic Aromatic Substitution (SNAr) using morpholine is highly efficient when conducted in a polar aprotic solvent.

-

Reaction Setup: Dissolve 1.0 eq of 9-chloroacridine in anhydrous N-methyl-2-pyrrolidone (NMP). Causality: NMP stabilizes the Meisenheimer complex intermediate without hydrogen-bonding to the morpholine nucleophile.

-

Nucleophilic Attack: Add 2.5 eq of morpholine dropwise at room temperature. Elevate the temperature to 90°C and stir for 4 hours.

-

Quenching & Precipitation: Pour the mixture into ice-cold distilled water. The shift in solvent polarity forces the precipitation of the crude 9-morpholinoacridine.

-

Self-Validation (TLC & NMR):

-

TLC: Co-spot the product against 9-chloroacridine. The product will show a lower Rf value due to the polar morpholine ring.

-

1H-NMR: Validate the success of the substitution by the complete disappearance of the highly deshielded C9-Cl proton signal, and the appearance of two distinct multiplets at δ 3.8 ppm and δ 3.4 ppm, corresponding to the morpholine methylene protons.

-

Protocol B: Competitive Ethidium Bromide (EtBr) Displacement Assay

Rationale: EtBr fluorescence is enhanced ~20-fold when intercalated into DNA because it is shielded from aqueous quenching (water is a high-frequency oscillator that quenches excited states via non-radiative decay). If morpholino-acridine intercalates, it displaces EtBr, exposing it to water and quenching the fluorescence.

-

Baseline Establishment: Prepare a complex of 50 µM calf thymus DNA (ctDNA) and 5 µM EtBr in Tris-HCl buffer (pH 7.4). Measure baseline fluorescence (λex = 540 nm, λem = 590 nm).

-

Titration: Sequentially add 9-morpholinoacridine from a stock solution (final concentrations ranging from 0 to 50 µM). Incubate for 10 minutes at 25°C after each addition to ensure thermodynamic equilibrium.

-

Self-Validation (Controls):

-

Positive Control: Run a parallel titration with m-AMSA (a known acridine intercalator) to validate the dynamic range of the assay.

-

Negative Control: Run a parallel titration with Spermine (a polyamine that binds electrostatically but does not intercalate). Spermine should cause negligible EtBr displacement, proving that the fluorescence drop is strictly due to intercalation, not just electrostatic surface binding.

-

-

Data Analysis: Calculate the Stern-Volmer quenching constant (

) using the equation:

Figure 2: Self-validating workflow for the competitive EtBr displacement DNA intercalation assay.

References

-

Herbich, J., Dobkowski, J., Rullière, C., & Nowacki, J. (1989). "Low-temperature dual fluorescence in 9-morpholinoacridine: Picosecond TICT state formation." Journal of Luminescence, 44(1-2), 87-95. URL:[Link]

-

Haidekker, M. A., & Theodorakis, E. A. (2007). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry, 5(11), 1669-1678. URL:[Link]

-

Belmont, P., Boscq, J., & Demeunynck, M. (2007). "Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?" Current Pharmaceutical Design, 13(27), 2759-2770. URL:[Link]

-

Silva, E. N., et al. (2015). "Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives." Molecules, 20(6), 10669-10685. URL:[Link]

Methodological & Application

Application Note: In Vitro Evaluation of N-(3-morpholinopropyl)acridin-9-amine in Cell Culture Models

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Applications: Oncology (Topoisomerase/G-Quadruplex targeting), Neurology (Cholinesterase Inhibition), and Cellular Pharmacology.

Introduction and Pharmacological Profile

N-(3-morpholinopropyl)acridin-9-amine and its substituted analogs (e.g., 6-chloro-2-methoxy-N-(3-morpholinopropyl)acridin-9-amine) represent a highly versatile class of 9-aminoacridine derivatives. Historically rooted in antimalarial and antibacterial research, the 9-aminoacridine scaffold has evolved into a privileged pharmacophore for multi-target drug design[1].

In modern cell culture applications, this compound is primarily utilized across two distinct therapeutic domains:

-

Oncology (Genomic Instability): The planar acridine core acts as a potent DNA intercalator and G-quadruplex (G4) stabilizer. By stacking onto terminal G-quartets and utilizing its morpholinopropyl side chain for water-mediated hydrogen bonding with the phosphate backbone, the compound effectively poisons Topoisomerase I and II[2][3]. This triggers a cascade of DNA double-strand breaks (DSBs), marked by

-H2AX accumulation, leading to p53 activation, NF- -

Neurology (Alzheimer's Disease Models): The compound acts as a potent, reversible inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The protonated acridine core anchors at the catalytic anionic subsite (CAS) via

-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanistic Pathway Visualization

Cellular mechanisms of N-(3-morpholinopropyl)acridin-9-amine in oncology and neurology.

Quantitative Data Summary

The cytotoxicity of N-(3-morpholinopropyl)acridin-9-amine derivatives varies significantly depending on the cell line's proliferation rate and endogenous Topoisomerase/telomerase activity. Below is a summarized reference table of expected inhibitory concentrations (IC

| Cell Line | Tissue Origin | Primary Application | Expected IC | Key Phenotypic Response |

| A549 | Non-Small Cell Lung Cancer | Oncology (Topo II inhibition) | 15.0 – 25.0 | G2/M Arrest, Apoptosis |

| HeLa | Cervical Adenocarcinoma | Oncology (DNA Intercalation) | 10.0 – 18.0 | Apoptosis, |

| SH-SY5Y | Human Neuroblastoma | Neurology (AChE inhibition) | 25.0 – 35.0 | Neuroprotection (at sub-lethal doses) |

| HSF | Human Skin Fibroblasts | Toxicity Control (Healthy) | > 50.0 | Minimal toxicity, transient cytostasis |

Note: For neuroprotection assays, the compound must be used at sub-cytotoxic concentrations (typically 0.1 – 5.0

Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility.

Compound Preparation and Handling

Causality Insight: Acridine derivatives are inherently photosensitive and highly hydrophobic. Exposure to light can cause photo-degradation, while improper solvent use leads to compound precipitation in aqueous culture media.

-

Stock Solution (10 mM): Weigh the lyophilized N-(3-morpholinopropyl)acridin-9-amine powder and dissolve in 100% molecular-grade, anhydrous Dimethyl Sulfoxide (DMSO).

-

Light Protection: Immediately wrap the microcentrifuge tube in aluminum foil.

-

Storage: Aliquot the stock into single-use volumes (e.g., 20

L) to avoid freeze-thaw cycles. Store at -20°C or -80°C. -

Working Dilutions: Dilute the stock directly into pre-warmed complete culture media immediately prior to cell treatment. Critical: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: Cytotoxicity and Proliferation Assay (MTT)

This protocol determines the IC

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize exponentially growing A549 cells. Seed 5,000 cells/well in a 96-well flat-bottom plate in 100

L of DMEM supplemented with 10% FBS[6]. -

Attachment: Incubate for 24 hours at 37°C, 5% CO

to allow complete cellular adherence. -

Treatment: Prepare serial dilutions of the compound in complete media (0.1, 1, 5, 10, 25, 50, and 100

M). Aspirate old media and add 100 -

Incubation: Incubate for 72 hours. Causality Insight: Topoisomerase inhibitors require cells to pass through the S-phase to induce lethal DNA damage; a 72-hour window ensures multiple replication cycles[3].

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours in the dark. -

Solubilization: Carefully aspirate the media (avoiding the purple formazan crystals at the bottom). Add 100

L of DMSO to each well and agitate on a plate shaker for 15 minutes. -

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Apoptosis Detection via Annexin V/PI Flow Cytometry

To validate that the reduction in cell viability is due to programmed cell death rather than necrosis.

Step-by-Step Methodology:

-

Seeding & Treatment: Seed 2

10 -

Harvesting (Critical Step): Collect the culture media (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS and add the wash to the collection tube. Trypsinize the remaining adherent cells and pool all fractions. Causality Insight: Failing to collect floating cells will result in a massive underestimation of the apoptotic population.

-

Washing: Centrifuge the pooled cells at 300

g for 5 minutes. Wash twice with cold PBS. -

Staining: Resuspend the cell pellet in 100

L of 1X Annexin V Binding Buffer. Add 5 -

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400

L of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Gate for Annexin V

Workflow Visualization

Standardized cell culture workflow for evaluating acridine-9-amine derivatives.

Troubleshooting and Best Practices

-

Precipitation in Media: If the compound precipitates upon addition to the culture media, ensure the media is pre-warmed to 37°C. Do not add cold compound stock directly to cold media. If precipitation persists, the compound may be binding non-specifically to high concentrations of serum proteins; consider reducing FBS from 10% to 5% during the treatment window.

-

Autofluorescence: Acridine derivatives are inherently fluorescent (often emitting in the green/yellow spectrum depending on pH)[8]. When performing flow cytometry (like FITC-Annexin V) or immunofluorescence, run an unstained, compound-treated control to establish the baseline autofluorescence and adjust compensation matrices accordingly.

-

Edge Effects in 96-well Plates: Evaporation in the outer wells can artificially concentrate the drug, skewing IC

curves. Fill the outermost perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

References

-

Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease ACS Publications[Link]

-

Structured Waters Mediate Small Molecule Binding to G-Quadruplex Nucleic Acids PMC - National Institutes of Health[Link]

-

Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Frontiers in Chemistry[Link]

-

Synthesis and anticancer study of 9-aminoacridine derivatives Arabian Journal of Chemistry[Link]

-

Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives Anticancer Research (IIAR Journals)[Link]

-

9-AAA inhibits growth and induces apoptosis in human melanoma A375 and rat prostate adenocarcinoma AT-2 and Mat-LyLu cell lines PMC - National Institutes of Health[Link]

-

CD4+ memory T cells infected with latent HIV-1 are susceptible to drugs targeting telomeres PMC - National Institutes of Health[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structured Waters Mediate Small Molecule Binding to G-Quadruplex Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]

- 4. CD4+ memory T cells infected with latent HIV-1 are susceptible to drugs targeting telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]

- 6. 9-AAA inhibits growth and induces apoptosis in human melanoma A375 and rat prostate adenocarcinoma AT-2 and Mat-LyLu cell lines but does not affect the growth and viability of normal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Telomerase Complex Directly Controls Hematopoietic Stem Cell Differentiation and Senescence in an Induced Pluripotent Stem Cell Model of Telomeropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: N-(3-morpholinopropyl)acridin-9-amine as a Lysosomotropic Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for a Novel Acridine-Based Probe

Acridine and its derivatives represent a cornerstone in the development of fluorescent probes, valued for their unique photophysical properties and their ability to interact with biological structures.[1][2] The planar, heterocyclic structure of the acridine core allows it to intercalate into nucleic acids and accumulate in specific cellular compartments, making it a versatile scaffold for designing targeted probes.[3][4] Among these, 9-aminoacridine derivatives have been extensively investigated for their potential as anticancer agents, fluorescent markers for cellular imaging, and probes for monitoring intracellular pH.[5][6][7]

This document provides a comprehensive guide to the synthesis, characterization, and application of a specific derivative, N-(3-morpholinopropyl)acridin-9-amine , as a putative fluorescent probe for acidic organelles, particularly lysosomes. The rationale for this specific design lies in the combination of the pH-sensitive acridine core with a morpholinopropyl side chain. The morpholino group is a well-established lysosome-targeting moiety, which, due to its basic nature, leads to the accumulation of the probe in the acidic environment of the lysosome.[3][8]

This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to not only apply this probe but also to understand and adapt the methodologies for their specific experimental needs.

Physicochemical Properties and Handling

While specific experimental data for N-(3-morpholinopropyl)acridin-9-amine is not extensively available in public literature, we can infer its likely properties based on the parent 9-aminoacridine and related derivatives. The following table outlines the expected properties and provides a template for researchers to populate with their own experimental data.

| Property | Value (for 9-aminoacridine) | Value for N-(3-morpholinopropyl)acridin-9-amine | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | C₂₀H₂₃N₃O | Inferred |

| Molecular Weight | 194.23 g/mol | 321.42 g/mol | Inferred |

| Appearance | Yellow crystalline solid | To Be Determined (TBD) | |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water | TBD (likely soluble in DMSO and ethanol) | |

| pKa | ~9.99 | TBD | [9] |

| Excitation Max (λex) | ~402, 425 nm (in ethanol) | TBD | [10] |

| Emission Max (λem) | ~455, 483 nm (in ethanol) | TBD | [10] |

| Quantum Yield (Φ) | TBD | TBD | - |

| Storage | Store at room temperature, protected from light. | Store at -20°C as a stock solution in DMSO, protected from light. | [11] |

Note on Stability: Acridine derivatives are generally stable under standard laboratory conditions but can be sensitive to light. Stock solutions should be stored in the dark at low temperatures to minimize degradation. The stability of the probe in cell culture media should be determined experimentally, especially for long-term imaging experiments.[12]

Synthesis of N-(3-morpholinopropyl)acridin-9-amine

The synthesis of N-(3-morpholinopropyl)acridin-9-amine can be achieved through a nucleophilic aromatic substitution reaction, adapting established protocols for the synthesis of 9-aminoacridine derivatives.[4][13] The general strategy involves the reaction of a 9-chloroacridine precursor with N-(3-aminopropyl)morpholine.

Diagram: Synthetic Workflow

Caption: Two-part synthesis of the fluorescent probe.

Protocol 3.1: Synthesis of 9-Chloroacridine (Precursor)

This protocol is adapted from established methods for synthesizing the 9-chloroacridine intermediate.

Materials:

-

N-phenylanthranilic acid

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine N-phenylanthranilic acid and an excess of phosphorus oxychloride.

-

Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully, pour the cooled reaction mixture onto crushed ice in a beaker with constant stirring in a fume hood to quench the excess POCl₃.

-

A precipitate of 9-chloroacridine will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 9-chloroacridine.

Protocol 3.2: Synthesis of N-(3-morpholinopropyl)acridin-9-amine

This protocol describes the final step in synthesizing the target fluorescent probe.

Materials:

-

9-Chloroacridine

-

N-(3-aminopropyl)morpholine

-

Phenol (as a solvent)

-

Round-bottom flask with reflux condenser

-

Nitrogen atmosphere setup

-

Heating mantle

-

Diethyl ether

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 9-chloroacridine in phenol by heating to approximately 100°C under a nitrogen atmosphere.

-

Once dissolved, add N-(3-aminopropyl)morpholine to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, allow the reaction to cool to room temperature.

-

Add diethyl ether to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove residual phenol.

-

The final product can be further purified by recrystallization or column chromatography.

Characterization of the Fluorescent Probe

Before its application in biological systems, it is crucial to characterize the photophysical properties of the newly synthesized N-(3-morpholinopropyl)acridin-9-amine.

Protocol 4.1: Determination of Excitation and Emission Spectra

This protocol outlines the steps to determine the optimal excitation and emission wavelengths.[14][15][16]

Materials:

-

N-(3-morpholinopropyl)acridin-9-amine

-

Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute stock solution (e.g., 1 mM) of the compound in DMSO.

-

Prepare a working solution (e.g., 1-10 µM) in the desired solvent (e.g., ethanol or PBS at physiological pH).

-

Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maxima. The primary excitation wavelength will likely be near the longest wavelength absorption maximum.

-

Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the determined absorption maximum. Scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission maximum.

-

Excitation Spectrum: Set the emission wavelength of the spectrofluorometer to the determined emission maximum. Scan a range of excitation wavelengths to obtain the excitation spectrum, which should be similar to the absorption spectrum.

Protocol 4.2: Determination of the pKa

The pKa is a critical parameter for a pH-sensitive probe as it indicates the pH at which the probe is most sensitive.[9][17]

Materials:

-

N-(3-morpholinopropyl)acridin-9-amine stock solution

-

A series of buffers with a range of pH values (e.g., from pH 3 to 10)

-

Spectrofluorometer or a pH meter coupled with a spectrophotometer

Procedure:

-

Prepare a series of solutions of the probe at a constant concentration in buffers of varying pH.

-

Measure the fluorescence intensity at the predetermined emission maximum for each pH value, using the optimal excitation wavelength.

-

Plot the fluorescence intensity as a function of pH.

-

The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the transition.

Protocol 4.3: Determination of the Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process.[18][19][20]

Materials:

-

N-(3-morpholinopropyl)acridin-9-amine

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvents

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Application in Live-Cell Imaging

The primary application of N-(3-morpholinopropyl)acridin-9-amine is as a fluorescent probe for imaging acidic organelles, such as lysosomes, in living cells.

Diagram: Mechanism of Lysosomal Accumulation

Caption: pH-dependent accumulation of the probe in lysosomes.

Protocol 5.1: Staining Lysosomes in Live Cells

This protocol provides a general guideline for staining live cells. Optimal probe concentration and incubation time should be determined empirically for each cell type.[21]

Materials:

-

N-(3-morpholinopropyl)acridin-9-amine stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium (phenol red-free for imaging)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.

-

Staining Solution Preparation: On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or phenol red-free medium to remove excess probe and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells and proceed with imaging using a fluorescence microscope. Use the predetermined optimal excitation and emission wavelengths.

Protocol 5.2: Ratiometric pH Measurement in Lysosomes

If the probe exhibits a pH-dependent shift in its excitation or emission spectrum, it can be used for ratiometric pH measurements, which are more quantitative than intensity-based measurements.

Materials:

-

Cells stained with N-(3-morpholinopropyl)acridin-9-amine

-

Fluorescence microscope capable of ratiometric imaging

-

Calibration buffers of known pH containing a lysosomotropic ionophore (e.g., nigericin and monensin)

Procedure:

-

Image Acquisition: Acquire two fluorescence images of the stained cells at two different excitation or emission wavelengths, depending on the spectral properties of the probe.

-

Ratio Calculation: Generate a ratio image by dividing the pixel intensities of the two images.

-

Calibration Curve: To correlate the fluorescence ratio to pH, a calibration curve must be generated.

-

Treat stained cells with calibration buffers of known pH containing ionophores that equilibrate the intracellular and extracellular pH.

-

Acquire ratio images for each calibration buffer.

-

Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

-

pH Determination: Use the calibration curve to convert the fluorescence ratios from your experimental samples into absolute pH values.

Cytotoxicity Assessment

It is essential to determine the concentration range at which the probe is non-toxic to cells for live-cell imaging applications. The MTT assay is a standard method for assessing cell viability.

Protocol 6.1: MTT Assay for Cytotoxicity

Materials:

-

N-(3-morpholinopropyl)acridin-9-amine

-

Cells of interest (e.g., HeLa, HEK293)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will not reach 100% confluency by the end of the experiment and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the probe in complete culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration).

-

Incubation: Incubate the cells with the compound for a period relevant to your imaging experiments (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). For live-cell imaging, concentrations well below the IC₅₀ value should be used.

Conclusion and Future Perspectives

N-(3-morpholinopropyl)acridin-9-amine holds significant promise as a fluorescent probe for studying the dynamics of acidic organelles. Its straightforward synthesis and the inherent photophysical properties of the acridine scaffold make it an attractive tool for cell biologists and drug discovery scientists. The protocols provided in this guide offer a comprehensive framework for its synthesis, characterization, and application. Further research should focus on a detailed characterization of its photophysical properties and its validation in various cell types and experimental models. The development of such targeted probes is crucial for advancing our understanding of lysosomal biology and its role in health and disease.

References

-

Synthesis and Radioiodination of Some 9‐Aminoacridine Derivatives. Request PDF. [Link]

-

Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC. National Center for Biotechnology Information. [Link]

-